molecular formula C8H3ClN2O B8770611 2-Chlorobenzo[d]oxazole-4-carbonitrile CAS No. 1372188-34-5

2-Chlorobenzo[d]oxazole-4-carbonitrile

Cat. No. B8770611
M. Wt: 178.57 g/mol
InChI Key: RBXZWIWKSKQOMM-UHFFFAOYSA-N
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Patent
US08722662B2

Procedure details

A mixture of 2-sulfanyl-1,3-benzoxazole-4-carbonitrile (178 mg), thionyl chloride (427 mg) and DMF (0.0468 mL) was stirred at 80° C. for 5 min. The reaction mixture was concentrated under reduced pressure, ethyl acetate and THF were added, and the mixture was neutralized with saturated aqueous sodium hydrogen carbonate solution. The mixture was extracted with ethyl acetate, and the extract was washed with distilled water and brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with diisopropyl ether to give the title compound (178 mg).
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
427 mg
Type
reactant
Reaction Step One
Name
Quantity
0.0468 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S[C:2]1[O:3][C:4]2[C:5](=[C:7]([C:11]#[N:12])[CH:8]=[CH:9][CH:10]=2)[N:6]=1.S(Cl)([Cl:15])=O>CN(C=O)C>[Cl:15][C:2]1[O:3][C:4]2[C:5](=[C:7]([C:11]#[N:12])[CH:8]=[CH:9][CH:10]=2)[N:6]=1

Inputs

Step One
Name
Quantity
178 mg
Type
reactant
Smiles
SC=1OC=2C(N1)=C(C=CC2)C#N
Name
Quantity
427 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.0468 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, ethyl acetate and THF
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with distilled water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1OC=2C(N1)=C(C=CC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 178 mg
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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